molecular formula C8H11FN2O B13434687 2-fluoro-N-(2-methoxyethyl)pyridin-4-amine

2-fluoro-N-(2-methoxyethyl)pyridin-4-amine

Cat. No.: B13434687
M. Wt: 170.18 g/mol
InChI Key: RPCLZRQLPQZHAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-fluoro-N-(2-methoxyethyl)pyridin-4-amine typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, R₃N⁺, SO₂R, or NO₂ in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid . Industrial production methods may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-fluoro-N-(2-methoxyethyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Scientific Research Applications

2-fluoro-N-(2-methoxyethyl)pyridin-4-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methoxyethyl)pyridin-4-amine involves its interaction with molecular targets and pathways. The presence of the fluorine atom in the aromatic ring influences the compound’s reactivity and interaction with other molecules. This can lead to specific biological effects, such as enzyme inhibition or receptor binding, depending on the context of its use .

Comparison with Similar Compounds

2-fluoro-N-(2-methoxyethyl)pyridin-4-amine can be compared with other fluoropyridines, such as:

Properties

IUPAC Name

2-fluoro-N-(2-methoxyethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c1-12-5-4-10-7-2-3-11-8(9)6-7/h2-3,6H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCLZRQLPQZHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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